molecular formula C16H19N3OS2 B456848 N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide

N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B456848
M. Wt: 333.5g/mol
InChI Key: LAWMTNHANIOMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thienyl Carbonyl Intermediate: The initial step involves the acylation of 5-propylthiophene to form the corresponding carbonyl compound.

    Hydrazine Derivative Formation: The carbonyl compound is then reacted with hydrazine to form the hydrazone intermediate.

    Final Coupling Reaction: The hydrazone intermediate is coupled with 3-methylphenyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{N-[(5-propyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide
  • 4,4′,4′′-tris (N -3-methylphenyl- N -phenyl-amino)triphenylamine

Uniqueness

N-(3-methylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19N3OS2

Molecular Weight

333.5g/mol

IUPAC Name

1-(3-methylphenyl)-3-[(5-propylthiophene-3-carbonyl)amino]thiourea

InChI

InChI=1S/C16H19N3OS2/c1-3-5-14-9-12(10-22-14)15(20)18-19-16(21)17-13-7-4-6-11(2)8-13/h4,6-10H,3,5H2,1-2H3,(H,18,20)(H2,17,19,21)

InChI Key

LAWMTNHANIOMNE-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CS1)C(=O)NNC(=S)NC2=CC=CC(=C2)C

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NNC(=S)NC2=CC=CC(=C2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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